![molecular formula C7H14O B3146977 (S)-2-Pentyloxirane CAS No. 61229-03-6](/img/structure/B3146977.png)
(S)-2-Pentyloxirane
Overview
Description
(S)-2-Pentyloxirane is a chiral epoxide that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Scientific Research Applications
- (S)-2-Pentyloxirane can serve as a chiral building block in asymmetric synthesis. Its unique three-membered oxirane ring structure allows for efficient catalytic transformations, especially in enantioselective reactions. Researchers have explored its use in creating complex molecules with high stereochemical purity .
- The compound’s chirality and stability make it an attractive candidate for drug delivery systems. By functionalizing the oxirane ring, scientists can design prodrugs or encapsulate therapeutic agents within liposomes or nanoparticles. These systems enhance drug solubility, bioavailability, and targeted delivery .
- (S)-2-Pentyloxirane has potential in biomedical imaging and diagnostics. Its stable structure allows for labeling with fluorescent dyes or radioisotopes. Researchers have explored its use in tracking drug distribution, imaging tumors, and studying metabolic pathways .
- The compound’s reactivity and surface properties make it useful for environmental cleanup. Functionalized silica nanoparticles containing (S)-2-Pentyloxirane can adsorb heavy metals, organic pollutants, and dyes from contaminated water or soil. These materials contribute to sustainable remediation strategies .
- Researchers have investigated using (S)-2-Pentyloxirane -modified silica nanoparticles as adsorbents in wastewater treatment. These nanoparticles efficiently remove organic pollutants, such as dyes and pharmaceutical residues, from industrial effluents. Their high surface area and tailored surface chemistry enhance adsorption capacity .
- Surface-functionalized silica nanoparticles incorporating (S)-2-Pentyloxirane find applications beyond catalysis and environmental remediation. They can reinforce polymers, improve coatings, and enhance material properties. The controlled grafting of the compound onto surfaces allows for tailored functionalities .
Advanced Catalysis
Drug Delivery
Biomedical Applications
Environmental Remediation Applications
Wastewater Treatment
Materials Science and Surface Modification
properties
IUPAC Name |
(2S)-2-pentyloxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFYYYCFRVWBK-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-pentyloxirane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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